molecular formula C9H11BrFNO B2810929 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide CAS No. 2411294-47-6

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide

Cat. No.: B2810929
CAS No.: 2411294-47-6
M. Wt: 248.095
InChI Key: YAPQDOVDPGZOFA-UHFFFAOYSA-N
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Description

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide is a chemical compound with the molecular formula C9H11BrFNO It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Scientific Research Applications

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-fluoro-1,2,3,4-tetrahydroisoquinoline.

    Hydroxylation: The hydroxyl group is introduced at the 5th position through a hydroxylation reaction, often using reagents like osmium tetroxide or potassium permanganate.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-one.

    Reduction: 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinolin-5-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.

    8-Chloro-1,2,3,4-tetrahydroisoquinolin-5-ol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    8-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol: Contains a methyl group at the 8th position, affecting its chemical behavior and biological activity.

Uniqueness

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it valuable for specific applications where fluorine’s effects are desired, such as in medicinal chemistry for enhancing drug properties.

Properties

IUPAC Name

8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.BrH/c10-8-1-2-9(12)6-3-4-11-5-7(6)8;/h1-2,11-12H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFZKBJDCFKWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CC(=C21)O)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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